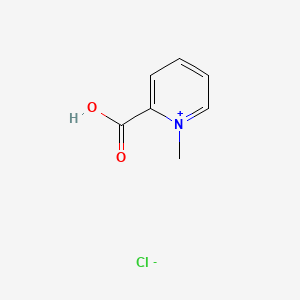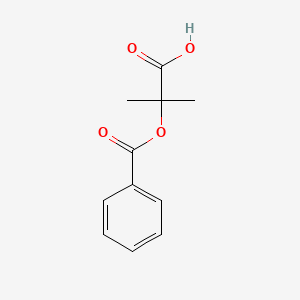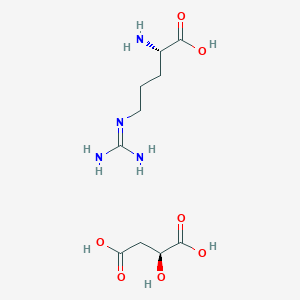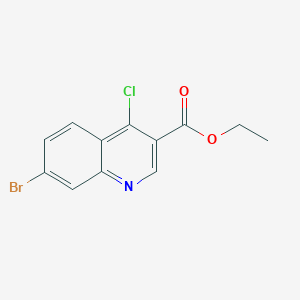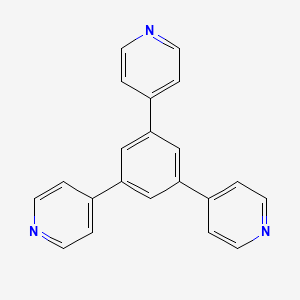
1,3,5-Tri(pyridin-4-yl)benzene
Overview
Description
1,3,5-Tri(pyridin-4-yl)benzene is an organic compound with the chemical formula C21H15N3 . It consists of a central benzene ring connected to three pyridine groups at the 1, 3, and 5 positions. Pyridine rings are known for their aromatic properties and nitrogen atoms, which can participate in various chemical reactions.
Synthesis Analysis
The synthesis of this compound is complex and typically involves multi-step reactions . The process begins with the introduction of three pyridyl functional groups onto the benzene ring through nucleophilic aromatic substitution reactions. Further chemical transformations are then carried out in a stepwise manner to obtain the final product .Molecular Structure Analysis
The molecule consists of a central benzene ring connected to three pyridine groups at the 1, 3, and 5 positions. The molecular weight of this compound is 309.36 .Chemical Reactions Analysis
This compound can act as a coordinating ligand to form complexes with transition metal ions. It can also be used to prepare polymers through coordination polymerization reactions .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.167±0.06 g/cm3 , a melting point of >300 °C , and a boiling point of 488.6±40.0 °C .Scientific Research Applications
Porous Metal-Organic Frameworks (MOFs) Enhancement
1,3,5-Tri(pyridin-4-yl)benzene derivatives have been utilized in the development of porous metal-organic frameworks (MOFs). For instance, a study by Sun et al. (2006) introduced a trigonal nanosized carboxylate ligand, leading to MOFs with enhanced stability and permanent porosity through the strategic replacement of labile terminal ligands with more robust connections (Sun et al., 2006).
Electron-Transport in OLEDs
Triphenyl benzene derivatives containing pyridine rings, including this compound, have been developed as electron-transport and hole/exciton-blocking materials for blue phosphorescent organic light-emitting devices (OLEDs). These derivatives have shown to significantly improve the efficiency and stability of OLEDs through enhanced electron-injection and hole-blocking properties (Su et al., 2009).
π–π Interactions Studies
Investigations into π–π interactions between benzene and aromatic nitrogen heterocycles, including this compound, have provided insights into the geometries, frequencies, energies, and bonding characteristics of these complexes. This research aids in understanding the fundamental interactions critical to the design of new molecular materials (Wang & Hobza, 2008).
Entangled Frameworks Construction
Research has shown that reactions involving this compound derivatives can lead to entangled structures and three-dimensional supramolecular frameworks, depending on pH variation. These frameworks exhibit unique properties such as photoluminescence and thermal stability, which are of interest for various applications (Li et al., 2012).
Supramolecular Assemblies
The ability of this compound to form supramolecular assemblies, particularly with macrocyclic porphyrin hexamers and star-shaped porphyrin arrays, has been exploited in the creation of complex structures with potential applications in molecular recognition and catalysis (Rucareanu et al., 2001).
Metalation and Catalysis
Divergent behavior has been observed in the metalation of this compound derivatives with palladium(II) and platinum(II), leading to the formation of complexes with unique structural and catalytic properties. Such insights are crucial for the development of new catalytic processes and materials (Cárdenas et al., 1999).
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis for coordination chemistry and the preparation of coordination polymers .
Mode of Action
1,3,5-Tri(pyridin-4-yl)benzene acts as a coordinating ligand, forming complexes with transition metal ions .
Biochemical Pathways
It is used in the synthesis of various materials such as polymers and nanomaterials .
Result of Action
It is known to be used in material science and catalytic chemistry, indicating its potential to influence molecular structures and reactions .
Action Environment
It is known to be relatively stable under normal conditions but should avoid long-term exposure to light and high temperatures .
Future Directions
properties
IUPAC Name |
4-(3,5-dipyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQLKBAJUGKDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514384 | |
| Record name | 4,4',4''-(Benzene-1,3,5-triyl)tripyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170165-84-1 | |
| Record name | 4,4',4''-(Benzene-1,3,5-triyl)tripyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




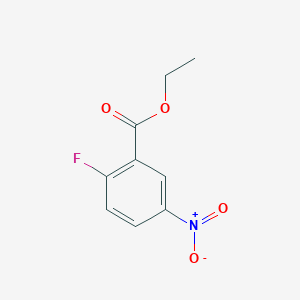
![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)

